molecular formula C24H27NO2 B11584660 {1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}(cyclopropyl)methanone

{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}(cyclopropyl)methanone

Cat. No.: B11584660
M. Wt: 361.5 g/mol
InChI Key: PFNRGJDQBCSXFQ-UHFFFAOYSA-N
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Description

1-[2-(4-tert-butylphenoxy)ethyl]-3-cyclopropanecarbonyl-1H-indole is a complex organic compound that features a unique combination of functional groups, including an indole core, a cyclopropanecarbonyl group, and a tert-butylphenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-tert-butylphenoxy)ethyl]-3-cyclopropanecarbonyl-1H-indole typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the intermediate 2-(4-tert-butylphenoxy)ethyl bromide by reacting 4-tert-butylphenol with ethylene dibromide in the presence of a base This intermediate is then reacted with indole in the presence of a strong base to form the desired product

Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-tert-butylphenoxy)ethyl]-3-cyclopropanecarbonyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butylphenoxyethyl side chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-tert-but

Properties

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

IUPAC Name

[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-cyclopropylmethanone

InChI

InChI=1S/C24H27NO2/c1-24(2,3)18-10-12-19(13-11-18)27-15-14-25-16-21(23(26)17-8-9-17)20-6-4-5-7-22(20)25/h4-7,10-13,16-17H,8-9,14-15H2,1-3H3

InChI Key

PFNRGJDQBCSXFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4CC4

Origin of Product

United States

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